



Application Notes: Quantification of IL-27 in COVID-19 Patient Serum

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-27	
Cat. No.:	B12394533	Get Quote

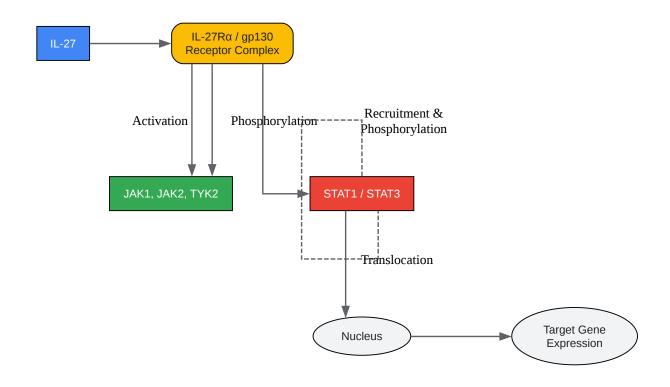
Introduction

Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, composed of two subunits: Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28.[1] It is primarily produced by antigen-presenting cells and plays a complex role in regulating immune responses.[1][2] IL-27 signals through a receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130, activating the JAK/STAT signaling pathway.[1][3] In the context of COVID-19, emerging evidence suggests that IL-27 is involved in the immunopathology of the disease, with its levels correlating with disease severity.[4][5][6] Therefore, accurate measurement of IL-27 in the serum of COVID-19 patients is crucial for understanding its role as a potential biomarker for disease progression and prognosis.

IL-27 Signaling Pathway

IL-27 initiates intracellular signaling by binding to its heterodimeric receptor, which is composed of IL-27Rα and gp130.[1] This binding event leads to the activation of associated Janus kinases (JAKs), including JAK1, JAK2, and TYK2.[7] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3. [3][7][8] Once recruited, STAT1 and STAT3 are themselves phosphorylated, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[1] This signaling cascade can result in either pro-inflammatory or anti-inflammatory responses depending on the cellular context.[1]





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Figure 1. IL-27 Signaling Pathway.

IL-27 Levels in COVID-19 Patients

Several studies have investigated the serum levels of IL-27 in COVID-19 patients, revealing a significant association with disease severity. Generally, elevated levels of IL-27 are observed in COVID-19 patients compared to healthy controls.[4][5] However, the correlation with severity can be complex, with some studies reporting higher levels in severe cases, while others suggest a more nuanced relationship.



Patient Group	IL-27 Concentration (pg/mL)	Reference
Healthy Controls	Lower than COVID-19 patients	[4],[5]
COVID-19 Patients (General)	Significantly higher than healthy subjects	[5]
Non-severe COVID-19	Significantly higher than healthy subjects	[5]
Severe COVID-19	Significantly higher than non- severe and healthy subjects	[5]
COVID-19 Survivors	Significantly increased compared to healthy individuals	[4]
COVID-19 Non-survivors	Significantly increased compared to healthy individuals	[4]
Critical COVID-19	Associated with low IL-27 levels	[6]

Note: The absolute concentrations of IL-27 can vary between studies due to differences in patient cohorts, sample handling, and the specific ELISA kits used. The table provides a summary of the general trends observed.

Protocol: Measurement of IL-27 in Human Serum using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for the quantitative determination of human IL-27 in serum samples using a sandwich ELISA kit. It is essential to refer to the specific manufacturer's instructions for the chosen ELISA kit, as incubation times, reagent concentrations, and other parameters may vary.[9]



I. Materials and Reagents

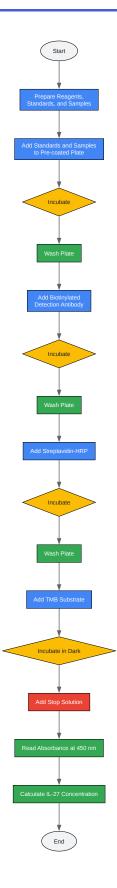
- Human IL-27 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
- COVID-19 patient and healthy control serum samples
- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Distilled or deionized water
- Absorbent paper
- Plate shaker (optional)

II. Sample Collection and Preparation

- Serum Collection: Collect whole blood from COVID-19 patients and healthy controls into a serum separator tube.[10]
- Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[10]
- Centrifugation: Centrifuge the clotted blood at 1000 x g for 20 minutes.
- Aliquoting and Storage: Carefully aspirate the serum and aliquot it into clean polypropylene tubes. For immediate analysis, store the serum at 2-8°C. For long-term storage, freeze the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10][11] It is recommended to centrifuge tubes quickly following collection for accurate cytokine measurement.[12][13]

III. Experimental Workflow





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Figure 2. General ELISA Workflow.



IV. Assay Procedure

- Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.
- Standard and Sample Addition: Add 100 μL of each standard and serum sample into the appropriate wells of the pre-coated 96-well plate.[9] It is recommended to run all standards and samples in duplicate.
- First Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C).[14]
- Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with 1X Wash Buffer. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.[10]
- Detection Antibody Addition: Add 100 μL of the biotinylated detection antibody working solution to each well.[10]
- Second Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at 37°C).[14]
- Washing: Repeat the washing step as described in step 4.
- Streptavidin-HRP Addition: Add 100 μL of Streptavidin-HRP conjugate working solution to each well.[9]
- Third Incubation: Cover the plate and incubate according to the kit's protocol (e.g., 30 minutes at 37°C).[14]
- Washing: Repeat the washing step as described in step 4.
- Substrate Addition: Add 90 μL of TMB Substrate Solution to each well.[15]
- Fourth Incubation: Cover the plate and incubate in the dark at room temperature for the recommended time (e.g., 15-20 minutes).[14][15] A blue color will develop in the wells containing IL-27.



- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color in the wells will change from blue to yellow.[10]
- Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
- Calculation: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of IL-27 in the serum samples. If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.[10]

V. Quality Control

- The standard curve should have a good fit (e.g., R² > 0.98).
- The intra-assay and inter-assay coefficients of variation (CV) should be within the limits specified by the kit manufacturer.[2]
- Include positive and negative controls in each assay run to validate the results.

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